molecular formula C9H5BrO2 B1528966 3-Bromo-benzofuran-5-carbaldehyde CAS No. 578028-25-8

3-Bromo-benzofuran-5-carbaldehyde

Cat. No.: B1528966
CAS No.: 578028-25-8
M. Wt: 225.04 g/mol
InChI Key: PWQOMNPTXJBYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-benzofuran-5-carbaldehyde is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 3-position and a formyl group at the 5-position on the benzofuran ring

Synthetic Routes and Reaction Conditions:

  • Bromination of Benzofuran: The synthesis of this compound typically begins with the bromination of benzofuran. This can be achieved by treating benzofuran with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.

  • Formylation Reaction: The brominated benzofuran is then subjected to a formylation reaction to introduce the formyl group at the 5-position. This can be done using reagents like formyl chloride (CHClO) or formic acid (HCOOH) in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in 3-Bromo-benzofuran-5-methanol.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used for oxidation reactions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-benzofuran-5-carboxylic acid

  • Reduction: 3-Bromo-benzofuran-5-methanol

  • Substitution: 3-Hydroxy-benzofuran-5-carbaldehyde, 3-Amino-benzofuran-5-carbaldehyde

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it a candidate for drug development.

  • Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

  • Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Biochemical Analysis

Biochemical Properties

3-Bromo-benzofuran-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including this compound, have demonstrated anticancer activity against human ovarian cancer cell lines . This compound’s ability to modulate gene expression and cellular metabolism underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins can alter their activity, resulting in downstream effects on cellular processes . Understanding these molecular mechanisms is crucial for developing targeted therapies and elucidating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit threshold effects, with low doses potentially providing therapeutic benefits and high doses leading to toxic or adverse effects . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its biochemical properties and potential therapeutic applications

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Comparison with Similar Compounds

3-Bromo-benzofuran-5-carbaldehyde is similar to other brominated benzofurans and benzofuran derivatives, such as 2-Bromo-benzofuran-5-carbaldehyde and 4-Bromo-benzofuran-5-carbaldehyde. its unique substitution pattern at the 3- and 5-positions gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-bromo-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOMNPTXJBYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726783
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578028-25-8
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dibromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (10 g) in dry ethanol (25 mL) was added a solution of KOH in dry ethanol (14 mL) and refluxed at 70° C. for 2 h. The reaction mixture was cooled, diluted with water and extracted with EtOAc (3×50 mL). The organic layer was washed with water, brine and dried. The solvent was removed under vacuum and the residue was purified by flash chromatography (PetEther/EtOAc 99.5/0.5) to give the title compound as a pale yellow solid (3.3 g, 45%). 1H NMR (DMSO-d6, 300 MHz) δ 10.12 (s, 1H), 8.47 (s, 1H), 8.14 (d, 1H, J=1.5 Hz), 7.97 (dd, 1H, J=8.6, 1.5 Hz), 7.87 (d, 1H, J=8.6 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-benzofuran-5-carbaldehyde
Reactant of Route 6
3-Bromo-benzofuran-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.